molecular formula C20H19N3O2S B12705384 4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(4-nitrophenyl)- CAS No. 126684-63-7

4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(4-nitrophenyl)-

Cat. No.: B12705384
CAS No.: 126684-63-7
M. Wt: 365.5 g/mol
InChI Key: SJQRDUNMIHRAGS-UHFFFAOYSA-N
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Description

4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(4-nitrophenyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(4-nitrophenyl)- typically involves multi-step organic reactions. The process begins with the formation of the benzothieno ring, followed by the construction of the pyrrolo and diazepine rings. Specific reagents and catalysts are used to facilitate these reactions, often under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps, such as crystallization or chromatography, are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(4-nitrophenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(4-nitrophenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(4-nitrophenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3-chlorophenyl)
  • 4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(4-methoxyphenyl)

Uniqueness

What sets 4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(4-nitrophenyl)- apart from similar compounds is its unique nitrophenyl group. This functional group imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

126684-63-7

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

7-(4-nitrophenyl)-17-thia-2,8-diazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene

InChI

InChI=1S/C20H19N3O2S/c24-23(25)14-9-7-13(8-10-14)19-17-5-3-11-22(17)20-16(12-21-19)15-4-1-2-6-18(15)26-20/h3,5,7-11,19,21H,1-2,4,6,12H2

InChI Key

SJQRDUNMIHRAGS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N4C=CC=C4C(NC3)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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